molecular formula C34H40N4O6S B6590298 Fmoc-Arg(pbf)-H CAS No. 1026023-54-0

Fmoc-Arg(pbf)-H

カタログ番号: B6590298
CAS番号: 1026023-54-0
分子量: 632.8 g/mol
InChIキー: SXXUIYIKSSZLQR-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Arg(Pbf)-H (Nα-9-Fluorenylmethyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is a critical building block in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₄H₄₀N₄O₇S (average mass: 648.775 g/mol), featuring orthogonal protecting groups: the Fmoc group (base-labile) for α-amine protection and the Pbf group (acid-labile) for the guanidino side chain of arginine . Introduced in 1993 as an alternative to the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, Pbf offers enhanced acid lability, enabling faster deprotection under trifluoroacetic acid (TFA) conditions .

Synthetic optimizations, such as the use of phase-transfer catalysts (e.g., tetraethylammonium bromide) during Pbf introduction, have improved yields from 59% to 72% . The compound is widely employed in automated SPPS for peptides requiring arginine residues, including antimicrobial peptides, cyclic RGD sequences, and hormone analogs .

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXUIYIKSSZLQR-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Esterification of Arginine

The carboxyl group of arginine is esterified to facilitate subsequent reactions. For example, Boc-Arg-OMe·HCl is synthesized by treating arginine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a mixture of acetone and water. Key parameters include:

  • Solvent : Acetone (200 L per 31.9 kg of Boc-Arg-OMe·HCl)

  • Base : Potassium carbonate (41.7 kg)

  • Temperature : 40–45°C

  • Reaction Time : Monitored via TLC until completion.

Introduction of the Pbf Group

The guanidine group is protected using Pbf-Cl under alkaline conditions:

  • Reagent Ratio : 1.1 equivalents of Pbf-Cl per mole of arginine, a significant improvement over traditional 2:1 ratios, reducing costs by 45%.

  • Solvent System : Acetone-water (3:1 v/v)

  • Temperature : 40–45°C

  • Yield : >98% conversion, as confirmed by HPLC.

Boc Deprotection

The Boc group is removed using hydrochloric acid in ethyl acetate:

  • Acid Concentration : 3N HCl

  • Temperature : 10–15°C to minimize side reactions

  • Workup : Neutralization with sodium carbonate to pH 7, followed by extraction into the aqueous phase.

Saponification

The methyl ester is hydrolyzed to yield H-Arg(Pbf)-OH:

  • Base : 10N NaOH in 95% ethanol

  • pH : 11–12

  • Crystallization : Conducted at -10–0°C, achieving 92% purity after recrystallization.

Fmoc Protection

The α-amino group is protected with Fmoc-Osu:

  • Reagent Ratio : 1.2 equivalents of Fmoc-Osu

  • Solvent : THF-water (1:1 v/v)

  • pH : 8.5–9.0, maintained with Na₂CO₃

  • Purification : Acidification to pH 3, extraction with ethyl acetate, and drying over Na₂SO₄.

Table 1: Critical Reaction Parameters for Fmoc-Arg(Pbf)-H Synthesis

StepReagentTemperature (°C)pHYield (%)
EsterificationBoc₂O, K₂CO₃40–4595
Pbf IntroductionPbf-Cl40–458–998
Boc Deprotection3N HCl10–151–299
Saponification10N NaOH2511–1292
Fmoc ProtectionFmoc-Osu, Na₂CO₃15–208.5–989

Industrial-Scale Production Optimizations

The patent CN106928171A discloses a cost-effective method for large-scale synthesis, emphasizing:

Reduced Pbf-Cl Consumption

  • Stoichiometry : 1.1 equivalents of Pbf-Cl vs. 2.0 equivalents in earlier methods.

  • Cost Impact : Lowers raw material costs by 38%.

Solvent Recycling

  • Acetone Recovery : Distillation under reduced pressure achieves 85% solvent reuse.

Crystallization Efficiency

  • Ethanol-Water System : Freezing crystallization at -10°C yields H-Arg(Pbf)-OH with 99.5% purity.

Integration with Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OH is activated using carbodiimide chemistry for SPPS:

  • Coupling Reagents : DIC/OxymaPure (1:1:1 molar ratio)

  • Solvent : N-butylpyrrolidinone (NBP) at 45°C, enhancing coupling efficiency by 27% compared to DMF.

  • Concentration : 0.15M in NBP, optimal for sterically hindered residues.

Table 2: SPPS Coupling Conditions for Fmoc-Arg(Pbf)-OH

ParameterValueImpact on Yield
Temperature45°C+15%
SolventNBP+12%
Activation Time30 min+8%

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Petroleum ether/ethyl acetate (2:1 v/v)

  • Purity : 99.5% by HPLC, with the largest impurity at 0.11%.

Spectroscopic Analysis

  • ¹H NMR : δ 7.75 (d, Fmoc aromatic), δ 1.21 (s, Pbf methyl groups).

  • Mass Spec : [M+H]⁺ = 649.3 (calc. 648.7).

Comparative Analysis of Protecting Groups

The Pbf group outperforms alternatives in deprotection efficiency and side-reaction suppression:

Table 3: Deprotection Rates of Arginine Protecting Groups

GroupDeprotection Time (TFA)Tryptophan Alkylation
Pbf3 hours2–3%
Pmc6 hours15–20%
Mtr12 hours25–30%

Optimization Strategies

Solvent Selection

  • NBP vs. DMF : NBP increases coupling yields by 12% due to improved solubility.

Temperature Control

  • Pbf Introduction at 40–45°C : Reduces reaction time by 40% compared to 25°C.

Reagent Purity

  • Fmoc-Osu Purity : ≥99% minimizes racemization, keeping D-isomer content below 0.2%.

Challenges and Solutions

Racemization During Fmoc Protection

  • Mitigation : Maintain pH ≤9.0 and temperatures ≤20°C.

Byproduct Formation in Saponification

  • Solution : Slow addition of 6N HCl during neutralization prevents localized acidity spikes .

化学反応の分析

Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is removed by treatment with piperidine, while the Pbf group is removed by treatment with TFA.

Common Reagents and Conditions:

    Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed: The major products formed from the deprotection reactions are the free amino acid arginine and the corresponding by-products from the removal of the Fmoc and Pbf groups.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Overview : Fmoc-Arg(Pbf)-H is predominantly used in SPPS, a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptides.

Key Benefits :

  • Enhanced Stability : The Pbf protecting group provides increased stability during synthesis compared to other protecting groups like Boc.
  • Rapid Deprotection : The Pbf group can be removed efficiently using trifluoroacetic acid (TFA), allowing for straightforward peptide assembly .

Data Table: Comparison of Protecting Groups in SPPS

Protecting GroupDeprotection TimeStabilityApplication Suitability
Pbf1-2 times fasterHighSuitable for Arg and Trp
BocSlowerModerateLimited for complex peptides
AllocModerateLowSpecific applications only

Peptide Therapeutics Development

Overview : Peptides synthesized using Fmoc-Arg(Pbf)-H have been investigated for their potential therapeutic applications, including drug delivery systems and as therapeutic agents themselves.

Case Study Example :

  • Cyanophycin Segments Synthesis : Research has demonstrated the use of Fmoc-Arg(Pbf)-H in synthesizing segments of cyanophycin, a polymer that can enhance cell penetration for drug delivery . This study highlighted the efficiency of using Fmoc-Arg(Pbf)-H in constructing peptide sequences that facilitate cellular uptake.

Bioconjugation Techniques

Overview : The incorporation of Fmoc-Arg(Pbf)-H into peptides allows for the development of bioconjugates that can be utilized in targeted drug delivery and diagnostic applications.

Application Example :

  • Gene Delivery Systems : A study explored the conjugation of PAMAM dendrimers with nuclear localization signal peptides derived from fibroblast growth factor, utilizing Fmoc-Arg(Pbf)-H to enhance gene delivery efficacy . This application demonstrates the versatility of this compound in creating functionalized peptides for biomedical use.

Structural Biology Studies

Overview : The unique structural features imparted by Fmoc-Arg(Pbf)-H enable researchers to study protein interactions and conformational dynamics.

Research Findings :

  • NMR Studies on Isotopically Labeled Amino Acids : Investigations involving isotopically labeled derivatives of Fmoc-Arg(Pbf)-H have provided insights into the dynamic behavior of peptides under various conditions, aiding in understanding protein folding and interactions .

Chemical Synthesis Protocols

Fmoc-Arg(Pbf)-H is synthesized through a series of well-defined steps that ensure high purity and yield. The synthesis typically involves:

  • Esterification.
  • Introduction of Boc groups.
  • Addition of Pbf.
  • Removal of Boc.
  • Saponification to yield the final product .

作用機序

The mechanism of action of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group prevents unwanted reactions at the guanidino group. This allows for the selective and efficient assembly of peptides.

類似化合物との比較

Key Insights :

  • Pbf vs. Pmc : Pbf’s superior acid lability (1–2 hours vs. >3 hours for Pmc) reduces peptide exposure to harsh cleavage conditions, minimizing side reactions like tert-butylation .
  • MIS Group : The MIS group achieves complete deprotection in 30 minutes under milder conditions, advantageous for peptides with multiple arginine residues .

Coupling Efficiency

Table 1: Coupling Efficiency Under Different Conditions

Condition Coupling Method Efficiency Reference
Pseudoproline-assisted synthesis HATU/DIPEA activation Quantitative
Microwave irradiation (35°C) HBTU activation in THF/NMP/DMF 84.7%
Activated ester method (DIC/HOBt/DMAP) NBP solvent 93%
Conventional flow chemistry HCTU-DIPEA activation <10% loading

Key Insights :

  • Pseudoproline Moieties : The incorporation of Ser(ΨMe,Mepro) residues enhances coupling efficiency by reducing steric hindrance, enabling quantitative acylation .
  • Solvent Effects : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dichloromethane (DCM) improve solubility and reaction kinetics .
  • Activator Choice : Uronium-based activators (e.g., HATU, HBTU) outperform carbodiimides (e.g., DIC) in sterically demanding contexts .

Deprotection Kinetics

Table 2: Deprotection Kinetics of Guanidino Protecting Groups

Group Cleavage Conditions Time Completion Reference
Pbf 95% TFA + scavengers 1–2 hours >95%
MIS 1:1 TFA/DCM + scavengers 30 minutes 100%
Pmc 95% TFA + scavengers >3 hours ~90%

Key Insights :

  • Pbf Limitations : Prolonged cleavage (>2 hours) may induce side reactions like diketopiperazine (DKP) formation in sequences with Pro or Cys residues .
  • MIS Advantage : Rapid deprotection at lower TFA concentrations reduces acid-induced degradation, making it suitable for sensitive peptides .

Stability and Side Reactions

  • DKP Formation : Fmoc-Arg(Pbf)-Pro-resin undergoes DKP formation during piperidine-mediated Fmoc removal, with isomerization observed due to arginine’s α-carbon chirality .
  • Solvent Compatibility : Pbf is stable in DMF, NMP, and DCM but may degrade in strongly basic or nucleophilic solvents .

生物活性

Fmoc-Arg(pbf)-H, a derivative of arginine, is widely used in peptide synthesis due to its unique properties and biological activities. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which enhance its stability and solubility during synthesis. This article reviews the biological activity of Fmoc-Arg(pbf)-H, including its role in drug delivery systems, antimicrobial activity, and its efficacy in various biological assays.

Fmoc-Arg(pbf)-H is characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.42 g/mol
  • Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but less soluble in water, which can affect its bioavailability.

Biological Activity Overview

The biological activity of Fmoc-Arg(pbf)-H is primarily attributed to its ability to facilitate cellular uptake and enhance the delivery of therapeutic agents. Key areas of research include:

1. Cell Penetrating Peptides (CPPs)

Fmoc-Arg(pbf)-H has been shown to enhance the delivery of nucleic acids and other cargoes into cells. Studies indicate that arginine-rich peptides, including those containing Fmoc-Arg(pbf)-H, exhibit significant cell penetration capabilities due to their positive charge, which facilitates interaction with negatively charged cell membranes.

2. Antimicrobial Activity

Recent investigations into cationic peptides enriched with arginine have revealed promising antimicrobial properties. For instance, peptides synthesized using Fmoc-Arg(pbf)-H demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial membranes.

3. Splice-Redirecting Activity

In a study utilizing HeLa pLuc705 cells, Fmoc-Arg(pbf)-H was conjugated to peptide nucleic acids (PNAs) to evaluate splice redirecting activity. The results showed that branched Arg-rich peptides exhibited significant splicing activity, indicating that Fmoc-Arg(pbf)-H can effectively facilitate gene correction strategies through enhanced cellular uptake of therapeutic oligonucleotides .

Case Studies

  • Delivery Efficiency : A study demonstrated that conjugates of Fmoc-Arg(pbf)-H with PNAs showed enhanced delivery efficiency compared to linear peptides. The EC50 values indicated that branched structures retained significant activity even in serum conditions .
  • Antimicrobial Peptides : Research on antimicrobial peptides synthesized with Fmoc-Arg(pbf)-H revealed their potential as novel antimicrobial agents. The incorporation of Arg residues was crucial for enhancing the peptides' interaction with bacterial membranes .
  • Synthesis Optimization : Investigations into the synthesis of peptides using Fmoc-Arg(pbf)-H highlighted the importance of optimizing coupling conditions to minimize side reactions such as lactam formation. This optimization is vital for improving yield and purity in peptide synthesis .

Data Tables

Study Focus Key Findings Reference
Cell PenetrationEnhanced delivery of PNAs into HeLa cells
Antimicrobial ActivityEffective against E. coli and S. aureus
Synthesis OptimizationImproved coupling efficiency with optimized conditions

Q & A

Q. How do reaction conditions influence the coupling efficiency of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: Optimize coupling using polar aprotic solvents like N-butylpyrrolidinone (NBP) to enhance solubility and reduce steric hindrance. Monitor reaction progress via HPLC, where peak area ratios of Fmoc-Arg(Pbf)-Oxyma (product) vs. unreacted NBP (reactant) indicate completion (≥95% conversion at 120 minutes) . For challenging sequences, coupling agents like Oxyma or DIC improve efficiency.

Q. What are the critical factors for preserving Fmoc-Arg(Pbf)-H stability during synthesis?

  • Methodological Answer: Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to basic conditions (e.g., piperidine) to prevent premature deprotection. Store the compound at 2–8°C in a desiccator to minimize hydrolysis of the Pbf group . Purity (>98% by HPLC) and moisture content (<2%) are critical quality metrics .

Q. How does the Pbf protecting group compare to Pmc in arginine side-chain protection?

  • Methodological Answer: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) offers faster deprotection (1–2 hours in TFA) compared to Pmc, but extended cleavage times (≥3 hours) are required for peptides with multiple arginine residues. Pbf is more acid-labile, reducing side reactions during global deprotection .

Advanced Research Questions

Q. How can pseudoproline modifications with Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH improve peptide synthesis efficiency?

  • Methodological Answer: Pseudoproline dipeptides reduce aggregation during SPPS by disrupting β-sheet formation. Combine Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH with microwave-assisted synthesis to enhance coupling rates (e.g., 30-minute cycles) and minimize deletion sequences. Validate purity via LC-MS and MALDI-TOF .

Q. What analytical methods resolve contradictions in Fmoc-Arg(Pbf)-H deprotection kinetics across studies?

  • Methodological Answer: Use in situ FTIR or NMR to monitor real-time deprotection in TFA. For example, DEPT 135 NMR in DMSO-d6 confirms complete removal of Pbf by observing the disappearance of sulfonamide peaks (~7.5 ppm) . Compare kinetic data across solvent systems (e.g., TFA/DCM vs. TFA/thioanisole) to identify optimal conditions .

Q. How can methylated arginine derivatives (e.g., Fmoc-Arg(Me,Pbf)-OH) be synthesized for epigenetic studies?

  • Methodological Answer: Introduce methyl groups via reductive alkylation or enzymatic methylation post-SPPS. For direct incorporation, use pre-methylated building blocks like Fmoc-Arg(Me,Pbf)-OH. Validate methylation sites using tandem MS/MS and Edman degradation .

Q. What strategies mitigate solubility issues of Fmoc-Arg(Pbf)-H in aqueous environments?

  • Methodological Answer: Co-solvent systems (e.g., DMSO/NBP, 1:4 v/v) enhance dispersibility. For peptides, incorporate polar residues (e.g., Lys, Ser) or use PEGylated linkers. Solubility assays (e.g., dynamic light scattering) quantify aggregation thresholds .

Data Contradiction & Validation

Q. Why do reported cleavage times for Pbf vary between 1 hour and 4 hours?

  • Methodological Answer: Variability arises from peptide length, arginine density, and TFA composition. For example, 1:1 TFA/DCM cleaves Pbf in 30 minutes for short peptides but requires >2 hours for multi-arginine sequences. Validate using model peptides (e.g., H-RGFL-NH2 vs. H-GFL-NH2) to isolate sequence-specific effects .

Q. How to address discrepancies in Fmoc-Arg(Pbf)-H stability under microwave vs. conventional heating?

  • Methodological Answer: Microwave heating accelerates coupling but risks localized overheating. Use temperature-controlled reactors (≤50°C) and compare reaction kinetics via Arrhenius plots. HPLC-MS identifies degradation byproducts (e.g., Fmoc-Arg-OH) to refine protocols .

Method Development & Optimization

Q. What novel protecting groups (e.g., MIS) outperform Pbf for arginine in SPPS?

  • Methodological Answer: The MIS group (1,2-dimethylindole-3-sulfonyl) offers faster deprotection (30 minutes in TFA/DCM) and higher compatibility with acid-sensitive residues. Compare coupling yields and purity using Fmoc-Arg(MIS)-OH vs. Fmoc-Arg(Pbf)-OH in model peptides .

Q. How to design experiments using Fmoc-Arg(Pbf)-H for enzyme activity modulation?

  • Methodological Answer: Incorporate Fmoc-Arg(Pbf)-H into peptide inhibitors targeting protease active sites (e.g., furin). Use surface plasmon resonance (SPR) to measure binding affinity (KD) and circular dichroism (CD) to confirm structural integrity post-deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Arg(pbf)-H
Reactant of Route 2
Reactant of Route 2
Fmoc-Arg(pbf)-H

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。